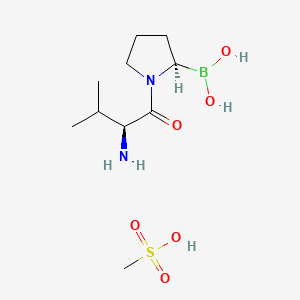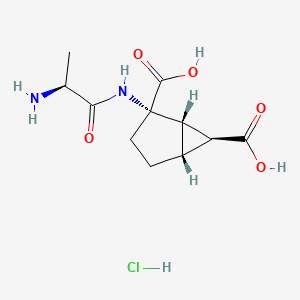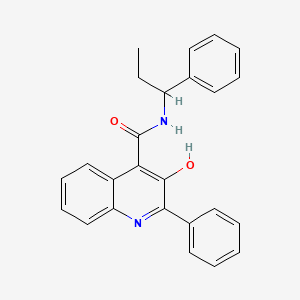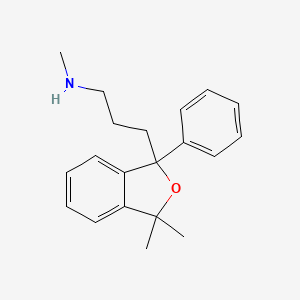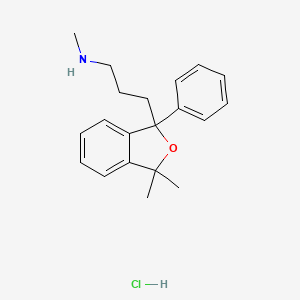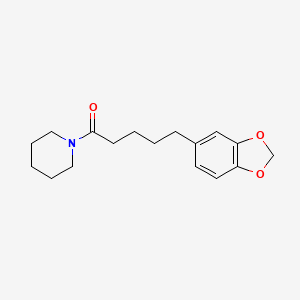
Tétrahydropipérine
Vue d'ensemble
Description
La tétrahydropipérine est un alcaloïde naturel dérivé de la famille des Piperaceae, en particulier du Piper longum. Elle est connue pour ses effets protecteurs contre diverses maladies, notamment les convulsions et la douleur. Ce composé a gagné en attention en raison de ses propriétés neuroprotectrices potentielles et de sa capacité à améliorer la biodisponibilité des nutriments et des médicaments .
Applications De Recherche Scientifique
Tetrahydropiperine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: Tetrahydropiperine is investigated for its potential to enhance the bioavailability of drugs, making it useful in pharmaceutical formulations.
Industry: It is used in the formulation of dietary supplements and nutraceuticals to improve the absorption of active ingredients
Mécanisme D'action
Target of Action
Tetrahydropiperine (THP) is a natural alkaloid that has been found to have protective effects against various diseases . The primary targets of THP are proteins associated with the autophagy and PI3K/Akt/mTOR pathways . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival .
Mode of Action
THP interacts with its targets through robust docking capability . This interaction leads to changes in the activity of these proteins, thereby influencing the cellular processes they regulate. For instance, THP has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others .
Biochemical Pathways
The impact of THP on ischemic stroke (IS) is enhanced in the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth. THP also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
The pharmacokinetic properties of THP, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic potential . .
Result of Action
THP has been found to significantly improve behavioral damage, reduce the area of cerebral infarction, ameliorate histopathological damage from ischemia, increase neuronal survival, and alleviate ultrastructural damage in neurons . It also enhances the survival of PC-12 cells induced by oxygen-glucose deprivation (OGD) and ameliorates the morphological harm to the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THP. For instance, the bioavailability and therapeutic effects of piperine, a compound related to THP, can be influenced by factors such as gastrointestinal disorders and the presence of certain drug-metabolizing enzymes . .
Analyse Biochimique
Biochemical Properties
Tetrahydropiperine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the cytochrome P450 enzyme isoform CYP1A1, where it acts as an inhibitor . This interaction is crucial as it affects the metabolism of various xenobiotics and endogenous compounds. Tetrahydropiperine also acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and neurogenic inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways related to pain and inflammation.
Cellular Effects
Tetrahydropiperine exerts several effects on different types of cells and cellular processes. It has been shown to have neuroprotective effects in ischemic stroke models by enhancing the PI3K/Akt signaling pathway . This pathway is critical for cell survival, proliferation, and metabolism. Additionally, Tetrahydropiperine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various proteins and enzymes involved in these processes . For instance, it has been observed to reduce the area of cerebral infarction and ameliorate histopathological damage in neurons, indicating its potential in protecting neuronal cells from ischemic damage .
Molecular Mechanism
The molecular mechanism of Tetrahydropiperine involves several key interactions at the molecular level. It has been found to bind robustly with proteins associated with autophagy and the PI3K/Akt/mTOR signaling pathway . This binding leads to the inhibition of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. By inhibiting autophagy, Tetrahydropiperine helps in reducing neuronal damage and promoting cell survival . Additionally, it modulates the expression of proteins such as P62, LC3-I, PI3K, P-Akt/Akt, and P-mTOR/mTOR, which are crucial for cell survival and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydropiperine have been observed to change over time. Studies have shown that it significantly improves behavioral damage and reduces the area of cerebral infarction over a period of time . The stability and degradation of Tetrahydropiperine in laboratory conditions are also important factors to consider. The compound’s ability to enhance neuronal survival and alleviate ultrastructural damage in neurons over time indicates its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Tetrahydropiperine vary with different dosages in animal models. In studies involving ischemic stroke models, different dosages of Tetrahydropiperine have been tested to determine its efficacy and safety . It has been observed that higher doses of Tetrahydropiperine lead to more significant improvements in behavioral damage and reduction in cerebral infarction area . It is essential to identify the threshold effects and any potential toxic or adverse effects at high doses.
Metabolic Pathways
Tetrahydropiperine is involved in several metabolic pathways, including hydroxylation, dehydrogenation, methylation, glutathione conjugation, and glucuronidation . These metabolic pathways are crucial for the compound’s bioactivation and detoxification. The involvement of Tetrahydropiperine in these pathways indicates its potential to modulate metabolic flux and metabolite levels in the body. Additionally, its interaction with enzymes such as cytochrome P450 isoforms further highlights its role in metabolic processes .
Transport and Distribution
The transport and distribution of Tetrahydropiperine within cells and tissues involve several transporters and binding proteins. It has been shown to inhibit the cytochrome P450 isoform CYP1A1, which plays a role in its distribution and localization within the body . Additionally, Tetrahydropiperine’s ability to enhance the bioavailability of other compounds applied to the skin indicates its potential as a transdermal drug delivery enhancer . Understanding the transport and distribution mechanisms of Tetrahydropiperine is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of Tetrahydropiperine is an important factor in determining its activity and function. Studies have shown that Tetrahydropiperine can localize to specific cellular compartments, such as the cytoplasm and nucleus . Its localization to these compartments is influenced by targeting signals and post-translational modifications. The ability of Tetrahydropiperine to modulate the activity of proteins and enzymes within these compartments highlights its potential in regulating cellular processes at the subcellular level .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La tétrahydropipérine peut être synthétisée par la réduction de la pipérine. Le processus de réduction implique l'utilisation d'agents réducteurs tels que l'hydrogène en présence d'un catalyseur comme le palladium sur carbone. La réaction se produit généralement dans des conditions douces, assurant la réduction sélective des doubles liaisons dans la pipérine pour former la this compound .
Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite en utilisant des procédés de réduction à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés permet une production efficace et évolutive. Le processus implique l'hydrogénation de la pipérine sous des conditions contrôlées de température et de pression pour obtenir des rendements élevés de this compound .
Analyse Des Réactions Chimiques
Types de réactions : La tétrahydropipérine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l'acide pipérique et d'autres dérivés.
Réduction : Le composé lui-même est un produit de la réduction de la pipérine.
Substitution : Elle peut subir des réactions de substitution, en particulier à l'atome d'azote du cycle pipéridine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le gaz hydrogène en présence de palladium sur carbone est couramment utilisé.
Substitution : Des réactifs tels que les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Acide pipérique et autres dérivés oxydés.
Réduction : La this compound elle-même.
Substitution : Divers dérivés pipéridine substitués.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Des études ont montré ses effets neuroprotecteurs, ce qui en fait un candidat pour la recherche sur les maladies neurodégénératives.
Médecine : La this compound est étudiée pour son potentiel à améliorer la biodisponibilité des médicaments, ce qui la rend utile dans les formulations pharmaceutiques.
Industrie : Elle est utilisée dans la formulation de compléments alimentaires et de nutraceutiques pour améliorer l'absorption des ingrédients actifs
5. Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :
Neuroprotection : Elle améliore la survie neuronale et réduit les dommages histopathologiques en modulant la voie de signalisation PI3K/Akt.
Amélioration de la biodisponibilité : Elle inhibe les enzymes du cytochrome P450, augmentant ainsi la biodisponibilité des médicaments co-administrés.
Anti-inflammatoire : Elle réduit l'inflammation en inhibant les cytokines et les voies pro-inflammatoires
Composés similaires :
Pipérine : Le composé parent à partir duquel la this compound est dérivée. La pipérine est connue pour ses propriétés piquantes et d'amélioration de la biodisponibilité.
Dihydropipérine : Une autre forme réduite de la pipérine ayant des effets similaires d'amélioration de la biodisponibilité.
Pipérolongumine : Un produit naturel de Piper longum ayant des propriétés anticancéreuses.
Unicité de la this compound : La this compound se distingue par ses effets neuroprotecteurs améliorés et sa capacité à améliorer considérablement la biodisponibilité de divers composés. Son processus de réduction sélective en fait également un intermédiaire précieux dans la synthèse d'autres molécules bioactives .
Comparaison Avec Des Composés Similaires
Piperine: The parent compound from which tetrahydropiperine is derived. Piperine is known for its pungency and bioavailability-enhancing properties.
Dihydropiperine: Another reduced form of piperine with similar bioavailability-enhancing effects.
Piperlongumine: A natural product from Piper longum with anti-cancer properties.
Uniqueness of Tetrahydropiperine: Tetrahydropiperine stands out due to its enhanced neuroprotective effects and its ability to significantly improve the bioavailability of various compounds. Its selective reduction process also makes it a valuable intermediate in the synthesis of other bioactive molecules .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZYKUZPJCQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177988 | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23434-88-0 | |
| Record name | Tetrahydropiperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropiperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


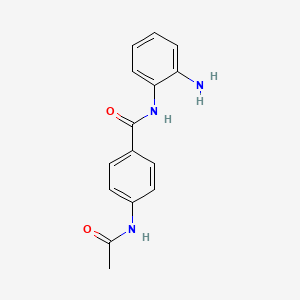
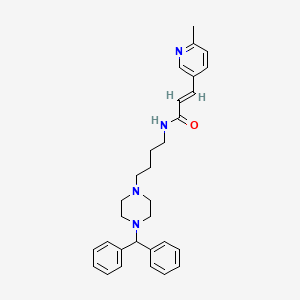


![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)

